molecular formula C12H16O3 B6229857 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 85943-68-6

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No. B6229857
CAS RN: 85943-68-6
M. Wt: 208.3
InChI Key:
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Description

5-tert-Butyl-2-hydroxybenzaldehyde is a 5-substituted 2-hydroxy aromatic aldehyde . It has antibacterial activity and is used in the preparation of nickel complexes . It is structurally related to 3,5-di-t-butylcatechol (DTCAT) but is not as potent an activator of rat skeletal muscle ryanodine receptor Ca2+ channel (RyRC) .


Synthesis Analysis

The synthesis of 5-tert-butyl-2-hydroxybenzaldehyde can be achieved using ethyl bromide and 2-tert-butylphenol . It may also be used in the synthesis of the following organic ligands: 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB), 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol, and 2-tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol .


Molecular Structure Analysis

The molecular formula of 5-tert-butyl-2-hydroxybenzaldehyde is C11H14O2, and its molecular weight is 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 .


Chemical Reactions Analysis

5-tert-Butyl-2-hydroxybenzaldehyde participates in the synthesis of Schiff base appended porphyrazine . It also undergoes condensation reaction with methyl bromoacetate in benzene or dimethoxymethane with or without mercuric chloride as a catalyst .


Physical And Chemical Properties Analysis

5-tert-Butyl-2-hydroxybenzaldehyde has a refractive index of n20/D 1.539 (lit.), a boiling point of 251-252 °C/729 mmHg (lit.), and a density of 1.039 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis and Ligand Design

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as Schiff bases and other ligands. These ligands play crucial roles in coordination chemistry, catalysis, and bioinorganic studies .

Schiff Base Appended Porphyrazines

This compound participates in the synthesis of Schiff base-appended porphyrazines. Porphyrazines are macrocyclic compounds with potential applications in photodynamic therapy, imaging, and sensing. The introduction of functional groups via Schiff bases enhances their properties and reactivity .

Electroantennogram Studies in Pest Control

Scientists employ 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde to study the electroantennogram response of pests, such as the vine weevil (Otiorhynchus sulcatus), to volatile plant compounds. Understanding insect olfaction can inform pest control strategies and lead to more effective repellents or attractants .

Tetradentate Schiff Base Compounds

The compound plays a crucial role in preparing tetradentate Schiff base compounds. These ligands exhibit unique coordination properties and find applications in transition metal complexes, catalysis, and material science. Their stability and selectivity make them valuable in various chemical processes .

Flavor and Fragrance Industry

Due to its aromatic nature, 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde contributes to the flavor and fragrance industry. It imparts pleasant scents and flavors to perfumes, cosmetics, and food products. Researchers explore its potential as a building block for novel fragrance molecules .

Pharmaceutical Testing and Reference Standards

In pharmaceutical research, this compound serves as a reference standard for accurate results. Scientists use it for testing and quality control purposes.

These applications highlight the diverse roles of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde across chemistry, biology, and industry. If you need further details or have additional questions, feel free to ask

Safety and Hazards

5-tert-Butyl-2-hydroxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

5-tert-Butyl-2-hydroxybenzaldehyde is a promising compound for future research due to its antibacterial activity and its use in the preparation of nickel complexes . It also participates in the synthesis of Schiff base appended porphyrazine , which could have potential applications in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "tert-butyl alcohol", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Protection of the aldehyde group in 4-methoxybenzaldehyde with tert-butyl alcohol in the presence of catalytic amount of hydrochloric acid to give 5-tert-butyl-4-methoxybenzyl alcohol.", "Step 2: Oxidation of the alcohol group in 5-tert-butyl-4-methoxybenzyl alcohol to aldehyde group using sodium borohydride and sodium hydroxide in ethanol solvent to give 5-tert-butyl-4-methoxybenzaldehyde.", "Step 3: Methylation of the phenolic hydroxyl group in 5-tert-butyl-4-methoxybenzaldehyde using dimethyl sulfate and sodium hydroxide in dichloromethane solvent to give 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde.", "Step 4: Purification of the product by washing with water, drying with sodium sulfate and magnesium sulfate, and recrystallization from ethanol solvent." ] }

CAS RN

85943-68-6

Product Name

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Molecular Formula

C12H16O3

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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